

# Technical Guide: Solubility and Applications of 1,10-Phenanthroline-5-amine

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## Compound of Interest

Compound Name: 1,10-Phenanthroline-5-amine

Cat. No.: B135153

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Audience: Researchers, Scientists, and Drug Development Professionals Subject: Solubility of **1,10-Phenanthroline-5-amine** in Dimethyl Sulfoxide (DMSO) and Methanol

This technical guide provides a detailed overview of the solubility characteristics of **1,10-Phenanthroline-5-amine**. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing established qualitative information and a comprehensive experimental protocol for researchers to determine these values. Additionally, a key application of the compound in preclinical research is illustrated to provide context for its use.

## Solubility Data

Publicly available data on the solubility of **1,10-Phenanthroline-5-amine** is primarily qualitative. The compound is generally described as being sparingly soluble in both DMSO and methanol. [1][2][3] For comparative purposes, the solubility of the parent compound, 1,10-Phenanthroline (hydrate), in DMSO is approximately 30 mg/mL.[4]

The table below summarizes the available qualitative data and provides a template for recording experimentally determined quantitative values.

Solvent	Qualitative Solubility	Quantitative Solubility (mg/mL)	Molar Concentration (mol/L)
Dimethyl Sulfoxide (DMSO)	Sparingly Soluble[1][3]	User-determined value	User-determined value
Methanol	Sparingly Soluble[1][3]	User-determined value	User-determined value

## Experimental Protocol: Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data, the shake-flask method is recommended.[5][6] This technique is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the solubility of **1,10-Phenanthrolin-5-amine** in DMSO and methanol at a controlled temperature (e.g., 25 °C).

Materials and Reagents:

- **1,10-Phenanthrolin-5-amine** (solid, high purity)
- Dimethyl Sulfoxide (DMSO), analytical grade
- Methanol, analytical grade
- Glass vials with screw caps
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 µm PTFE)
- Analytical balance

Equipment:

- Orbital shaker with temperature control
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

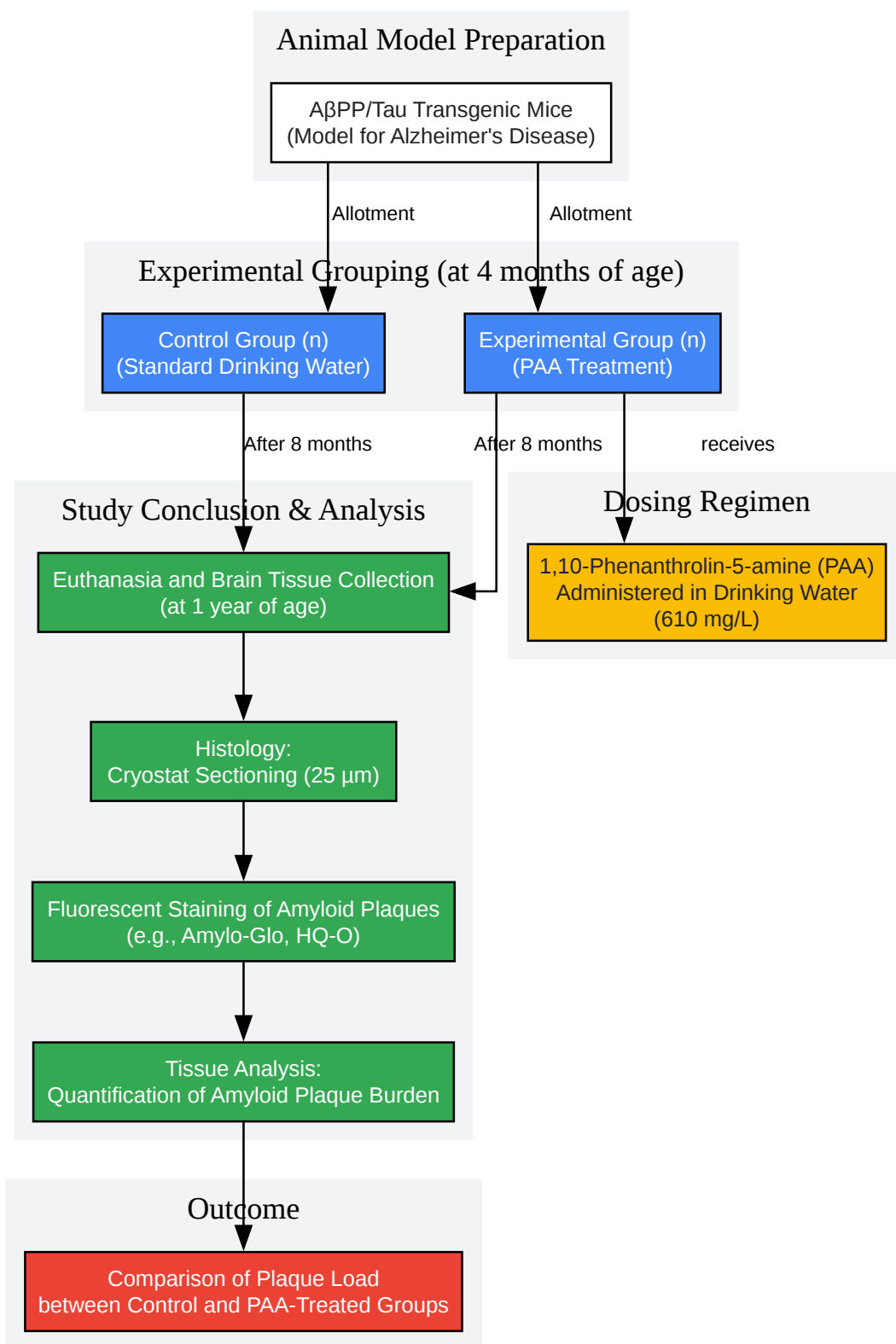
Procedure:

- Preparation of Saturated Solution:
  - Accurately weigh an excess amount of **1,10-Phenanthrolin-5-amine** and add it to a glass vial. An excess is necessary to ensure a saturated solution is formed.
  - Add a known volume of the selected solvent (DMSO or methanol) to the vial.
  - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
  - Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).
  - Allow the mixture to shake for a sufficient duration to reach equilibrium, typically between 24 and 72 hours. A preliminary study to confirm the time to reach a stable concentration is advised.<sup>[5]</sup>
- Phase Separation:
  - After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.
  - To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
- Sample Collection and Preparation:
  - Carefully withdraw a clear aliquot of the supernatant using a syringe.

- Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microparticles.[7]
- Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
- Quantification using HPLC-UV:
  - Method Setup: Utilize an HPLC system with a C18 reversed-phase column. A common mobile phase for aromatic amines is a mixture of acetonitrile and water.[8]
  - Calibration Curve: Prepare a series of standard solutions of **1,10-Phenanthrolin-5-amine** of known concentrations. Inject these standards into the HPLC system and record the peak area at the wavelength of maximum absorbance. Plot a calibration curve of peak area versus concentration.
  - Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area.
  - Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The final value represents the solubility of the compound.

## Application Workflow Visualization

**1,10-Phenanthrolin-5-amine** has been investigated for its therapeutic potential. One notable study explored its effect on reducing amyloid plaque burden in a transgenic mouse model of Alzheimer's disease.[9][10][11] The experimental workflow for such a preclinical study provides a practical example of the compound's application.



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